molecular formula C9H13NO2 B1285367 1-(Cyclopropylcarbonyl)piperidin-4-one CAS No. 63463-43-4

1-(Cyclopropylcarbonyl)piperidin-4-one

Cat. No. B1285367
Key on ui cas rn: 63463-43-4
M. Wt: 167.2 g/mol
InChI Key: WOWAAVPJNOLUDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05468740

Procedure details

66 g of oxalic chloride was dissolved in 500 ml of dichloroethane, into which 61 g of dimethyl sulfoxide was gradually dropped at -67° C. 44 g of 1-cycloprpanecarbonyl-4-hydroxypiperidine dissolved in 200 ml of dichloromethane was dropped into the above solution at -67° C. At -67° C., 131 g of triethylamine was further added, followed by returning to room temperature. The resultant salt was removed by filtration and the filtrate was once concentrated, after which water was added to the concentrate, followed by extraction with ethyl acetate and drying with anhydrous magnesium sulfate. Moreover, the aqueous phase was extracted with chloroform and dried similarly. The solvent was distilled off under reduced pressure and the resultant reside was purified by the use of silica gel column chromatography (elution solvent: ethyl acetate:hexane=3:7), thereby obtaining 33 g of the intended compound (yield 76%).
Quantity
66 g
Type
reactant
Reaction Step One
Quantity
61 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
[Compound]
Name
1-cycloprpanecarbonyl-4-hydroxypiperidine
Quantity
44 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
131 g
Type
reactant
Reaction Step Three
Yield
76%

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:5])[C:2](Cl)=O.CS(C)=[O:9].[CH2:11]([N:13]([CH2:16][CH3:17])[CH2:14][CH3:15])C.Cl[CH:19](Cl)[CH3:20]>ClCCl>[CH:15]1([C:14]([N:13]2[CH2:11][CH2:2][C:1](=[O:5])[CH2:17][CH2:16]2)=[O:9])[CH2:20][CH2:19]1

Inputs

Step One
Name
Quantity
66 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
61 g
Type
reactant
Smiles
CS(=O)C
Name
Quantity
500 mL
Type
reactant
Smiles
ClC(C)Cl
Step Two
Name
1-cycloprpanecarbonyl-4-hydroxypiperidine
Quantity
44 g
Type
reactant
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
131 g
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was gradually dropped at -67° C
ADDITION
Type
ADDITION
Details
was dropped into the above solution at -67° C
CUSTOM
Type
CUSTOM
Details
by returning to room temperature
CUSTOM
Type
CUSTOM
Details
The resultant salt was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was once concentrated
ADDITION
Type
ADDITION
Details
after which water was added to the concentrate
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying with anhydrous magnesium sulfate
EXTRACTION
Type
EXTRACTION
Details
Moreover, the aqueous phase was extracted with chloroform
CUSTOM
Type
CUSTOM
Details
dried similarly
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resultant reside was purified by the use of silica gel column chromatography (elution solvent: ethyl acetate:hexane=3:7)

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C(=O)N1CCC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 33 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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